(R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane

Description

BenchChem offers high-quality (R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4R)-2,2-dimethyl-4-(phenylmethoxymethyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-13(2)15-10-12(16-13)9-14-8-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBFDSKSLTCMIPB-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)COCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H](O1)COCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70931897 | |

| Record name | 4-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14347-83-2 | |

| Record name | 4-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane physical and chemical properties

An In-depth Technical Guide to (R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane for Researchers and Drug Development Professionals

Introduction

(R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane is a versatile chiral building block of significant interest in modern organic synthesis and medicinal chemistry. As a derivative of (R)-glycerol, it provides a stereochemically defined three-carbon synthon that is instrumental in the asymmetric synthesis of complex molecules. Its utility is primarily derived from the presence of a protected diol in the form of a stable acetal (dioxolane ring) and a benzyl ether, which allows for selective chemical transformations at other positions. This guide offers a comprehensive overview of its physical and chemical properties, synthesis, applications, and handling protocols, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties and Identification

The fundamental physical and chemical characteristics of (R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane are crucial for its application in synthesis. These properties dictate the reaction conditions, purification methods, and storage requirements.

Key Identifiers:

-

IUPAC Name: (4R)-2,2-dimethyl-4-(phenylmethoxymethyl)-1,3-dioxolane[1]

-

Synonyms: (R)-4-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxolane, 1-O-benzyl-2,3-isopropylidene-sn-glycerol[1][3][4]

Structural Information:

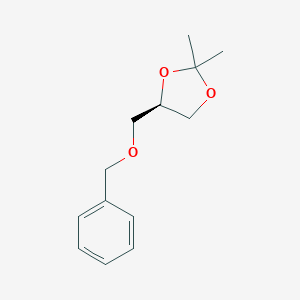

Caption: 2D Structure of (R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane.

Quantitative Data Summary:

| Property | Value | Source(s) |

| Molecular Weight | 222.28 g/mol | [1][2] |

| Appearance | Colorless to light yellow clear liquid or powder | [5] |

| Boiling Point | 303 °C (at 760 mmHg); 80 °C (at 0.2 mmHg) | [3][4] |

| Density | 1.039 g/cm³ | [3][4] |

| Refractive Index (n²⁰/D) | 1.496 | [3][4] |

| Flash Point | 100 °C | [3][4] |

| Solubility | Soluble in chloroform and ethyl acetate (data for S-enantiomer) | [6] |

| Storage Conditions | Store at 2-8°C in a cool, dark place. Keep container tightly sealed. | [2][3][6] |

Synthesis and Manufacturing

The synthesis of (R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane typically starts from a chiral precursor, most commonly (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol, also known as (R)-Solketal. The synthesis involves the protection of the primary alcohol with a benzyl group.

General Synthetic Workflow:

Caption: General workflow for the synthesis of the target compound.

Exemplary Experimental Protocol:

This protocol is adapted from a literature procedure for a similar compound and illustrates the core chemical transformation.[7]

-

Preparation: To a stirred suspension of sodium hydride (a slight molar excess) in a suitable dry aprotic solvent (e.g., dry Toluene or DMF) under an inert atmosphere (Nitrogen or Argon), add (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol dropwise at 0 °C.

-

Alkoxide Formation: Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium alkoxide.

-

Benzylation: Cool the reaction mixture again to 0 °C and add benzyl chloride (or benzyl bromide) dropwise.

-

Reaction Completion: The reaction is typically heated (e.g., refluxed in toluene) for several hours to ensure complete conversion.[7] Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, the reaction is carefully quenched with water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude oil is purified by fractional distillation under high vacuum to yield the final product as a colorless liquid.[7]

Causality and Experimental Choices:

-

Inert Atmosphere: Sodium hydride is highly reactive with water and moisture; an inert atmosphere is critical to prevent its decomposition and potential fire hazards.

-

Aprotic Solvent: Solvents like Toluene or DMF are used because they do not have acidic protons that would react with the sodium hydride.

-

Strong Base: A strong base like sodium hydride is required to deprotonate the primary alcohol, forming a potent nucleophile (the alkoxide) necessary for the subsequent SN2 reaction.

-

Purification: Fractional distillation under vacuum is effective for purifying liquids with high boiling points, as it allows distillation at a lower temperature, preventing thermal decomposition of the product.

Applications in Research and Drug Development

The utility of (R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane stems from its identity as a chiral building block, enabling the construction of stereochemically complex molecules.

-

Asymmetric and Chiral Pool Synthesis: This compound is a cornerstone in "chiral pool" synthesis, where a readily available, inexpensive enantiopure starting material is used to build up more complex chiral molecules. It provides a reliable source of (R)-stereochemistry at a key position. Its stability and the predictable reactivity of its functional groups make it a valuable tool in asymmetric synthesis research.[8]

-

Protecting Group Chemistry: The dioxolane moiety serves as a protecting group for a 1,2-diol. It is stable to a wide range of reaction conditions, including those involving strong bases, organometallics, and many oxidizing and reducing agents. This allows for extensive chemical modifications on other parts of a molecule. The benzyl ether is also a robust protecting group for the primary alcohol, which can be selectively removed under different conditions (typically hydrogenolysis) than the dioxolane group (acidic hydrolysis). This orthogonal protection scheme is highly advantageous in multi-step synthesis.[9]

-

Development of Active Pharmaceutical Ingredients (APIs): The specific stereochemistry of drug molecules is often critical for their biological activity and safety. This compound is employed in the synthesis of APIs where the (R)-configuration at the glycerol backbone is essential for therapeutic efficacy.[8] Furthermore, the dioxolane scaffold itself is of interest. Dioxolane derivatives have been investigated as potential modulators to overcome multidrug resistance (MDR) in cancer chemotherapy, a major challenge in oncology.[10] They are also used in the formulation of prodrugs to enhance properties like bioavailability.[9]

Spectroscopic Analysis and Quality Control

Confirming the identity and purity of (R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane is essential before its use in synthesis. Standard analytical techniques are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the methyl protons of the isopropylidene group (two singlets), the diastereotopic methylene protons of the benzyl group and the dioxolane ring, the chiral methine proton, and the aromatic protons of the benzyl group.

-

¹³C NMR: Will display distinct peaks for all 13 carbon atoms, including the quaternary carbon and methyl carbons of the isopropylidene group, the carbons of the dioxolane ring, the methylene bridge, and the aromatic carbons.

-

-

Infrared (IR) Spectroscopy: Key absorptions would include C-H stretching (aliphatic and aromatic), C-O stretching for the ether and acetal functionalities, and aromatic C=C bending.

-

Mass Spectrometry (MS): Will confirm the molecular weight of 222.28 g/mol and provide characteristic fragmentation patterns useful for structural confirmation.

-

Purity and Enantiomeric Excess (ee) Analysis: Purity is often assessed by Gas Chromatography (GC).[2] The enantiomeric excess, a critical parameter for a chiral building block, can be determined using chiral GC or High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Safety, Handling, and Storage

Proper handling and storage are imperative to ensure safety and maintain the chemical integrity of the compound.

Hazard Identification and Precautionary Measures:

While some safety data sheets (SDS) do not classify the compound as hazardous, others indicate potential risks.[2][11] It is prudent to handle it with care, following the more stringent safety recommendations.

| Hazard Statement (Potential) | Precautionary Measures | Source(s) |

| H226: Flammable liquid and vapor | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. | [11] |

| H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor. | [11] |

| H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [11] |

| H318: Causes serious eye damage | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | [11] |

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[2]

-

Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11][12]

-

Avoid contact with skin, eyes, and clothing.[2] Wash hands thoroughly after handling.[11]

Storage and Stability:

-

Store in a tightly closed container in a cool (2-8°C), dark, and well-ventilated area.[2][3][6][12]

-

Keep away from incompatible materials such as strong acids and oxidizing agents.[12]

-

The product is supplied for research and development purposes and is not on the EPA's Toxic Substances Control Act (TSCA) inventory.[2][11]

Conclusion

(R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane is a high-value chemical tool for the synthesis of enantiomerically pure compounds. Its stable, protected structure and defined stereochemistry provide a reliable platform for constructing complex molecular architectures required in the pharmaceutical and fine chemical industries. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective application in the laboratory. This guide provides the foundational knowledge for researchers and developers to leverage the full potential of this important chiral building block.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10944055, (R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane. Available from: [Link]

-

PrepChem (2023). Preparation of 4-benzyloxymethyl-2,2,4-trimethyl-1,3-dioxolane. Available from: [Link]

-

MySkinRecipes (n.d.). (R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane. Available from: [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10878747, (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane. Available from: [Link]

-

Schmidt, M., et al. (2007). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Bioorganic & Medicinal Chemistry, 15(7), 2568-2578. Available from: [Link]

-

Organic Chemistry Portal (n.d.). Synthesis of 1,3-dioxolanes. Available from: [Link]

Sources

- 1. (R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane | C13H18O3 | CID 10944055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane | 16495-03-7 | TCI EUROPE N.V. [tcichemicals.com]

- 6. (S)-4-BENZYLOXYMETHYL-2,2-DIMETHYL-1,3-DIOXOLANE CAS#: 16495-03-7 [m.chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. (R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane [myskinrecipes.com]

- 9. chemimpex.com [chemimpex.com]

- 10. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

A Technical Guide to (R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract: This whitepaper provides an in-depth technical overview of (R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane, a pivotal chiral building block in synthetic organic chemistry. We will explore its chemical identity, physical properties, and a detailed, field-proven protocol for its synthesis via the Williamson etherification of (R)-(−)-2,2-Dimethyl-1,3-dioxolane-4-methanol. The causality behind key experimental steps is elucidated to provide actionable insights for laboratory practice. Furthermore, this guide examines the compound's critical role as a C3 chiral synthon and its applications in the development of complex, enantiomerically pure active pharmaceutical ingredients (APIs). This document is intended for researchers, medicinal chemists, and process development scientists engaged in the field of drug discovery and fine chemical synthesis.

Introduction: The Strategic Value of a Chiral Synthon

In the landscape of modern drug development, the chirality of a molecule is of paramount importance. Biological systems, being inherently chiral, often exhibit significantly different physiological responses to different enantiomers of the same compound.[1][2] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, toxic.[1] This reality necessitates the stereoselective synthesis of drug candidates, a practice that relies on a robust toolbox of enantiopure starting materials, often referred to as the "chiral pool."

(R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane (also known as 1-O-benzyl-2,3-isopropylidene-sn-glycerol) is a prominent member of this chiral pool.[3] Derived from D-mannitol or (R)-glyceraldehyde, it provides a versatile C3 scaffold with its stereochemistry fixed at the C4 position. Its structure incorporates two key protecting groups: an isopropylidene acetal (acetonide) protecting a 1,2-diol and a benzyl ether protecting a primary alcohol. This dual-protection scheme allows for selective chemical transformations at other parts of a molecule, making it an invaluable intermediate in the multi-step synthesis of complex targets.[4] This guide offers a comprehensive examination of its synthesis, properties, and strategic applications.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its effective use in research and development.

| Property | Value | Source |

| IUPAC Name | (4R)-2,2-dimethyl-4-(phenylmethoxymethyl)-1,3-dioxolane | PubChem[5] |

| CAS Number | 14347-83-2 | Echemi[3] |

| Molecular Formula | C₁₃H₁₈O₃ | PubChem[5] |

| Molecular Weight | 222.28 g/mol | PubChem[5] |

| Appearance | Colorless to slightly yellow clear liquid | Chem-Impex |

| Density | ~1.039 - 1.05 g/mL | Echemi, Chem-Impex[3] |

| Boiling Point | 303 °C (at 760 mmHg) | Echemi[3] |

| Refractive Index (n20/D) | ~1.496 | Echemi[3] |

| Storage Conditions | 2-8 °C | Echemi[3] |

Synthesis: A Field-Proven Protocol

The most common and efficient synthesis of (R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane is achieved through a Williamson ether synthesis. This classic SN2 reaction involves the deprotonation of an alcohol to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide.[6][7][8]

Synthesis Principle and Causality

The synthesis begins with the commercially available chiral alcohol, (R)-(−)-2,2-Dimethyl-1,3-dioxolane-4-methanol. A strong, non-nucleophilic base, typically sodium hydride (NaH), is used to deprotonate the primary alcohol.[6][7] NaH is an ideal choice for this transformation because the reaction is irreversible; the byproduct is hydrogen gas (H₂), which simply bubbles out of the reaction mixture, driving the equilibrium towards the formation of the sodium alkoxide.[6] The resulting alkoxide is a potent nucleophile that readily attacks the electrophilic benzylic carbon of benzyl chloride in an SN2 fashion, displacing the chloride and forming the desired ether bond.

Figure 1: Reaction mechanism for the Williamson ether synthesis of the target compound.

Experimental Workflow

The overall laboratory workflow involves the reaction setup, execution, aqueous workup to remove inorganic salts, and final purification.

Caption: High-level workflow for the synthesis and purification of the target compound.

Detailed Laboratory Protocol

This protocol is a synthesized representation of standard laboratory procedures and should be performed by trained personnel with appropriate safety precautions.

Materials:

-

(R)-(−)-2,2-Dimethyl-1,3-dioxolane-4-methanol (1.0 eq.)

-

Sodium Hydride (60% dispersion in mineral oil, 1.2 eq.)

-

Benzyl Chloride (1.1 eq.)

-

Anhydrous Toluene or THF (Tetrahydrofuran)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 eq.) in anhydrous toluene.

-

Expertise & Causality: The use of anhydrous solvent and a nitrogen atmosphere is critical. Sodium hydride reacts violently with water.

-

-

Alcohol Addition: A solution of (R)-(−)-2,2-Dimethyl-1,3-dioxolane-4-methanol (1.0 eq.) in anhydrous toluene is added dropwise to the stirred NaH suspension at 0 °C (ice bath).

-

Expertise & Causality: Slow, cooled addition is necessary to control the exothermic reaction and the rate of hydrogen gas evolution.

-

-

Alkoxide Formation: After the addition is complete, the mixture is allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases (typically 1 hour). This indicates the complete formation of the alkoxide.

-

Benzyl Chloride Addition: The mixture is cooled back to 0 °C, and benzyl chloride (1.1 eq.) is added dropwise via the dropping funnel.

-

Reaction Completion: The reaction mixture is heated to reflux and maintained for 3 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Extraction: The flask is cooled in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of water to destroy any unreacted NaH. The mixture is then partitioned between ethyl acetate and water. The organic layer is separated, washed sequentially with water and brine.

-

Trustworthiness & Validation: The washing steps are crucial for removing the sodium chloride byproduct and any other water-soluble impurities, ensuring a cleaner crude product for purification.

-

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by fractional distillation under high vacuum to yield (R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane as a colorless oil.

Applications in Research and Drug Development

The utility of this compound stems directly from its stereochemistry and its protecting group arrangement. It serves as a powerful tool for introducing a chiral C3 unit into a larger molecule.

-

Chiral Pool Synthesis: It is a foundational starting material for the asymmetric synthesis of many complex molecules. The fixed (R)-stereocenter directs the stereochemistry of subsequent transformations, which is essential for creating single-enantiomer drugs.[9]

-

Pharmaceutical Intermediates: It is a key intermediate in the synthesis of various APIs. Its stability under a range of reaction conditions allows for extensive chemical modification before the diol or primary alcohol functionalities are revealed in the final stages of synthesis.[4]

-

Protecting Group Chemistry: The acetonide and benzyl groups offer orthogonal protection. The acetonide is stable to most redox and nucleophilic conditions but is easily cleaved under acidic conditions. The benzyl ether is stable to acidic and basic conditions but can be readily removed by catalytic hydrogenation. This orthogonality is a cornerstone of modern multi-step organic synthesis.

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. pharma.researchfloor.org [pharma.researchfloor.org]

- 3. echemi.com [echemi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. (R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane | C13H18O3 | CID 10944055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. orgosolver.com [orgosolver.com]

- 7. chemistnotes.com [chemistnotes.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

A-Technical-Guide-to-1-O-benzyl-2,3-isopropylidene-sn-glycerol

A Technical Guide to 1-O-benzyl-2,3-isopropylidene-sn-glycerol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-benzyl-2,3-isopropylidene-sn-glycerol is a pivotal chiral building block in modern organic synthesis. Its unique trifunctional nature, featuring a protected diol and a reactive primary alcohol masked as a benzyl ether, makes it an invaluable synthon for the preparation of complex stereochemically-defined molecules. This guide provides an in-depth analysis of its properties, a detailed and validated synthesis protocol, characterization data, and a discussion of its applications in pharmaceutical and natural product synthesis.

Compound Identification and Physicochemical Properties

The correct identification and understanding of a compound's properties are critical for its successful application in research and development. 1-O-benzyl-2,3-isopropylidene-sn-glycerol is the (S)-enantiomer, a stereochemical designation crucial to its utility in asymmetric synthesis.

Chemical Structure:

Figure 1: Chemical Structure of (S)-1-O-benzyl-2,3-isopropylidene-glycerol.

Key Identifiers and Properties:

| Property | Value | Source(s) |

| Synonyms | (S)-4-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane; 1,2-Isopropylidene-3-O-benzyl-sn-glycerol | [1][2] |

| CAS Number | 16495-03-7 | [1][3] |

| Molecular Formula | C₁₃H₁₈O₃ | [1] |

| Molecular Weight | 222.28 g/mol | [1] |

| Appearance | Clear Yellow Oil | [2] |

| Boiling Point | 89-91 °C at 0.1 mmHg | [4] |

| Density | 1.051 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.494 | [4] |

Synthesis Protocol: Benzylation of (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol

The most common and efficient synthesis of the title compound involves the benzylation of commercially available (R)-(-)-Solketal. This procedure is reliable and scalable.

Reaction Scheme:

Figure 2: Synthesis workflow for 1-O-benzyl-2,3-isopropylidene-sn-glycerol.

Step-by-Step Methodology:

-

Materials:

-

(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Benzyl bromide (BnBr)

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

-

-

Procedure:

-

Preparation: To a flame-dried, three-necked round-bottomed flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.2 eq). Wash the NaH with dry hexanes (3x) to remove the mineral oil, and then suspend the NaH in anhydrous DMF.

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of (R)-Solketal (1.0 eq) in anhydrous DMF dropwise via a syringe or an addition funnel over 30 minutes. Causality: This slow addition controls the exothermic reaction and hydrogen gas evolution as the alkoxide forms.

-

Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium alkoxide.

-

Benzylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1 eq) dropwise. Causality: The alkoxide acts as a nucleophile, displacing the bromide from benzyl bromide in a classic Sₙ2 reaction. Keeping the temperature at 0 °C minimizes side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Trustworthiness: This step safely neutralizes any unreacted sodium hydride.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with water and diethyl ether. Separate the layers. Extract the aqueous layer two more times with diethyl ether.

-

Washing: Combine the organic extracts and wash sequentially with water and then brine. Causality: The water wash removes residual DMF, and the brine wash helps to break any emulsions and begins the drying process.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc/Hexanes) to afford the pure product as a clear oil.

-

Characterization and Quality Control

Validation of the product's identity and purity is essential. Spectroscopic methods are the primary tools for this confirmation.

Expected Analytical Data:

| Analysis Technique | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.25-7.40 (m, 5H, Ar-H), 4.58 (s, 2H, -OCH₂Ph), 4.35 (p, J = 6.0 Hz, 1H, C4-H), 4.08 (dd, J = 8.3, 6.5 Hz, 1H, C5-Ha), 3.75 (dd, J = 8.3, 5.8 Hz, 1H, C5-Hb), 3.55 (d, J = 5.2 Hz, 2H, C1-H), 1.45 (s, 3H, CH₃), 1.38 (s, 3H, CH₃). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 138.0, 128.4, 127.7, 127.6, 109.5, 74.8, 73.4, 71.9, 66.9, 26.8, 25.4. |

| Optical Rotation | [α]²⁰D value should be measured and compared to literature values to confirm enantiomeric purity. |

Note: NMR chemical shifts can vary slightly based on solvent and concentration.

Applications in Drug Development and Synthesis

1-O-benzyl-2,3-isopropylidene-sn-glycerol is a cornerstone in asymmetric synthesis due to its predictable reactivity. The isopropylidene group is a robust protecting group for the cis-diol, stable to most non-acidic conditions. The benzyl ether is readily cleaved via hydrogenolysis.

Key Synthetic Roles:

-

Chiral C3 Synthon: It serves as a source of a three-carbon chiral fragment. The protecting groups can be selectively removed to unmask the diol or the primary alcohol for further elaboration.

-

Synthesis of Bioactive Lipids: It is a common starting material for the synthesis of platelet-activating factor (PAF) and other glycerophospholipids.[5]

-

Pharmaceutical Intermediates: Its derivatives are used in the synthesis of a wide range of pharmaceuticals where stereochemistry is critical for biological activity.[6] It has been used in the preparation of dioxolane analogs with potential therapeutic applications.[2][4]

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

-

Safety: The compound is classified as a Dangerous Good for transport.[1] It is advisable to handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

-

Storage: Store the compound in a tightly sealed container under an inert atmosphere to prevent oxidation. Recommended storage temperature is 2-8°C.[8]

-

Stability: The compound is stable under recommended storage conditions. It is sensitive to strong acids, which will cleave the isopropylidene protecting group.

References

-

Santa Cruz Biotechnology, Inc. (n.d.). (S)-1-Benzyl-2,3-O-isopropylidene Glycerol.

-

ChemicalBook. (n.d.). 1-BENZYL-2,3-O-ISOPROPYLIDENE GLYCEROL.

-

Guidechem. (n.d.). 1-BENZYL-2,3-O-ISOPROPYLIDENE GLYCEROL CAS 15028-56-5 WIKI.

-

ChemicalBook. (2022-08-11). 1-BENZYL-2,3-O-ISOPROPYLIDENE GLYCEROL - Safety Data Sheet.

-

Deweinareagents.com. (n.d.). (S)-1-Benzyl-2,3-O-isopropylidene Glycerol.

-

International Labour Organization. (n.d.). ISOPROPYLIDENE GLYCEROL - ICSC: 0790.

-

ChemicalBook. (n.d.). 1-BENZYL-2,3-O-ISOPROPYLIDENE GLYCEROL synthesis.

-

Mash, E. A., Nelson, K. A., Van Deusen, S., & Hemperly, S. B. (1990). 1,4-DI-O-ALKYL THREITOLS FROM TARTARIC ACID: 1,4-DI-O-BENZYL-L-THREITOL. Organic Syntheses, 68, 92.

-

Sigma-Aldrich. (2025-05-17). Safety Data Sheet for (S)-(+)-1,2-O-isopropylideneglycerol.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9920395, Isopropylideneglycerol.

-

Santa Cruz Biotechnology, Inc. (2016-08-05). DL-1,2-Isopropylideneglycerol - Safety Data Sheet.

-

MedChemExpress. (n.d.). 1-Benzyl-2,3-O-isopropylidene glycerol.

-

Pharmaffiliates. (n.d.). (S)-1-Benzyl-2,3-O-isopropylidene Glycerol.

-

Suemune, H., Mizuhara, Y., Akita, H., & Sakai, K. (1986). Enzymatic Synthesis of 2,3-O-isopropylidene-sn-glycerol, a Chiral Building Block for Platelet-Activating Factor. Chemical & Pharmaceutical Bulletin, 34(8), 3440-3444.

-

Biosolve. (n.d.). Small Chiral Building Blocks.

-

Monti, F., & Carli, M. (2022). The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID. Molecules, 27(15), 4991.

Sources

- 1. scbt.com [scbt.com]

- 2. (S)-1-Benzyl-2,3-O-isopropylidene Glycerol_其他_德威钠 [gbwol.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 1-BENZYL-2,3-O-ISOPROPYLIDENE GLYCEROL | 15028-56-5 [amp.chemicalbook.com]

- 5. Enzymatic synthesis of 2,3-O-isopropylidene-sn-glycerol, a chiral building block for platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID: Topical Innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. Page loading... [wap.guidechem.com]

A Technical Guide to the Stereochemistry and Synthetic Utility of (R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane

Introduction

In the landscape of modern asymmetric synthesis, the strategic use of chiral building blocks derived from nature's "chiral pool" is a cornerstone of efficient and elegant molecular construction.[1] Among these essential synthons, (R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane stands out as a highly versatile and reliable C3 chiral building block. Its structure combines a stereochemically defined center with two orthogonal protecting groups—an isopropylidene ketal (acetonide) and a benzyl ether—rendering it an invaluable intermediate in the synthesis of complex, high-value molecules such as pharmaceuticals and natural products.[2][3]

This guide provides an in-depth technical overview of the stereochemical architecture, validated synthetic routes, and diverse applications of this compound, tailored for researchers, scientists, and professionals in drug development who rely on precision and predictability in stereoselective synthesis.

Stereochemical Foundation and Molecular Architecture

The synthetic power of (R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane originates from the single, well-defined stereocenter at the C4 position of the dioxolane ring.

-

The (R)-Configuration: According to the Cahn-Ingold-Prelog priority rules, the substituents at the C4 chiral center are ranked as follows:

-

-O- (part of the dioxolane ring at C5)

-

-O- (part of the dioxolane ring at C1)

-

-CH₂OCH₂Ph (Benzyloxymethyl group)

-

-H (Hydrogen) This assignment unambiguously defines the absolute stereochemistry as (R).

-

-

Conformational Rigidity: The five-membered 1,3-dioxolane ring, formed by protecting a 1,2-diol with acetone, adopts a rigid, predictable conformation. This structural rigidity is crucial as it locks the C4 stereocenter, preventing epimerization under a wide range of reaction conditions. This stability ensures the high-fidelity transfer of chirality from the building block to the target molecule during subsequent synthetic transformations. The acetonide group is stable to basic and nucleophilic reagents, making it an ideal protecting group for many synthetic strategies.[4]

Synthesis from the Chiral Pool: A Validated Protocol

The most reliable and economically viable syntheses of (R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane begin with inexpensive, enantiopure starting materials from the chiral pool. D-mannitol, a naturally occurring sugar alcohol, is the preferred precursor.[5] The synthetic strategy involves a sequence of high-yielding, well-established reactions.[6]

Conceptual Framework

The transformation of D-mannitol into the target molecule is a classic example of chiral pool synthesis, involving three key stages:

-

Symmetrical Protection: The two terminal 1,2-diol pairs of D-mannitol are protected as isopropylidene ketals to form 1,2:5,6-Di-O-isopropylidene-D-mannitol.

-

Oxidative Cleavage: The central C3-C4 diol is cleaved to yield two equivalents of the key intermediate, (R)-glyceraldehyde acetonide.

-

Reduction & Benzylation: The aldehyde is reduced to the corresponding primary alcohol, which is then protected as a benzyl ether to furnish the final product.

Experimental Workflow Diagram

Caption: Synthetic pathway from D-Mannitol.

Detailed Experimental Protocol

Step 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-D-mannitol This initial step protects the four terminal hydroxyl groups. Using 2,2-dimethoxypropane (2,2-DMP) as both the acetone source and a water scavenger, driven by an acid catalyst like p-toluenesulfonic acid (p-TsOH), provides high yields.[6][7]

-

Procedure: To a stirred suspension of D-mannitol (1.0 eq) in dry dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 2,2-dimethoxypropane (2.5 eq) and a catalytic amount of p-TsOH (0.05 eq). Stir the mixture at room temperature for 16-24 hours until the D-mannitol has completely dissolved. Neutralize the reaction with a base (e.g., sodium bicarbonate solution), and extract the product into an organic solvent. The crude product is often sufficiently pure for the next step after solvent removal.

Step 2: Oxidative Cleavage to (R)-2,3-(Isopropylidenedioxy)propanal The central C3-C4 diol is selectively cleaved. Sodium periodate (NaIO₄) is an effective and convenient reagent for this transformation.[6]

-

Procedure: Dissolve the crude 1,2:5,6-Di-O-isopropylidene-D-mannitol from the previous step in a suitable solvent like dichloromethane (DCM). Add a solution of sodium periodate (2.2 eq) in water portion-wise while maintaining the temperature below 25 °C. Stir vigorously for 1-2 hours. After the reaction is complete, separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting (R)-glyceraldehyde acetonide is often used immediately due to its instability.[8]

Step 3: Reduction to (R)-2,2-Dimethyl-1,3-dioxolane-4-methanol ((R)-Solketal) The aldehyde is reduced to the primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent ideal for this purpose.

-

Procedure: Dissolve the crude aldehyde in methanol or ethanol at 0 °C. Add sodium borohydride (1.1 eq) portion-wise, keeping the temperature below 10 °C. Stir for 1 hour, then allow the reaction to warm to room temperature. Quench the reaction by adding acetone, followed by acidification with dilute HCl. Extract the product into an organic solvent, wash, dry, and concentrate to yield (R)-Solketal, which can be purified by distillation.

Step 4: Benzylation to (R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane The final step is a classic Williamson ether synthesis to protect the primary alcohol.

-

Procedure: To a stirred suspension of sodium hydride (NaH, 60% dispersion in oil, 1.2 eq) in dry tetrahydrofuran (THF) at 0 °C, add a solution of (R)-Solketal (1.0 eq) in THF dropwise.[9] Allow the mixture to stir for 30 minutes at room temperature. Cool the solution back to 0 °C and add benzyl bromide (BnBr, 1.1 eq) dropwise. Let the reaction proceed at room temperature for 3-4 hours or until TLC indicates completion. Carefully quench the reaction with water, extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The final product is purified by fractional distillation under reduced pressure to yield a colorless liquid.[9]

Physicochemical Properties and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the final product. The following table summarizes its key properties.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈O₃ | [2][10] |

| Molecular Weight | 222.28 g/mol | [2][10] |

| Appearance | Colorless clear liquid | [2] |

| Density | 1.05 g/mL | [2] |

| Refractive Index (n20/D) | 1.49 | [2] |

| Optical Rotation ([α]20/D) | -18° to -21° (neat) | [2] |

Spectroscopic Signature

-

¹H NMR (CDCl₃, 500 MHz): The spectrum is characterized by signals for the aromatic protons of the benzyl group (~7.3 ppm), the benzylic methylene protons (-OCH₂Ph) as a singlet (~4.6 ppm), the dioxolane ring protons, and the two diastereotopic methyl groups of the acetonide (~1.4 ppm).

-

¹³C NMR (CDCl₃, 125 MHz): Key signals include the aromatic carbons (~127-138 ppm), the acetal carbon (C(CH₃)₂) at ~109 ppm, and the chiral carbon (CH-O) at ~77 ppm.

-

FTIR (Neat): Shows characteristic C-O stretching vibrations for the ether and acetal groups (~1050-1250 cm⁻¹), aromatic C-H stretching (~3030 cm⁻¹), and aliphatic C-H stretching (~2870-2990 cm⁻¹).

Applications in Asymmetric Synthesis

(R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane is not merely a protected glycerol derivative; it is a strategic precursor to other valuable chiral synthons. The differential protection allows for selective manipulation of the molecule. For example, the benzyl ether can be removed via hydrogenolysis to unmask a primary alcohol, while the acetonide can be hydrolyzed under acidic conditions to reveal a 1,2-diol.

This versatility makes it a cornerstone in the synthesis of:

-

Pharmaceuticals: Where specific enantiomers are required for biological activity.[3]

-

Chiral Auxiliaries: The molecule can be elaborated into structures like Evans oxazolidinones, which are used to direct stereoselective reactions.[11]

-

Natural Products: Providing a key stereocenter from which the rest of a complex molecular framework can be constructed.

Logical Relationship Diagram

Caption: Key transformations of the title compound.

Conclusion

(R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane exemplifies the power and utility of the chiral pool approach in modern organic synthesis. Its robust and scalable preparation from D-mannitol, combined with its inherent stereochemical stability and the orthogonal nature of its protecting groups, secures its status as an indispensable building block. For scientists engaged in the synthesis of enantiomerically pure compounds, a thorough understanding of its properties and reactivity is essential for unlocking new and efficient pathways to complex molecular targets.

References

-

Bolchi, C., Appiani, R., Roda, G., Bertolini, V., Arnoldi, S., & Pallavicini, M. (2021). Efficient conversion of d-mannitol into 1,2:5,6-diacetonide with Aquivion-H as a recyclable catalyst. Carbohydrate Research, 499, 108229. [Link]

-

PrepChem. (2017). Preparation of 4-benzyloxymethyl-2,2,4-trimethyl-1,3-dioxolane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10944055, (R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane. Retrieved from [Link]

-

Carreras, C. R., García, C. E., Martín, V. S., Tonn, C. E., Díaz Díaz, D., & Ceñal, J. P. (2010). (−)-5-[(4R,5R)-5-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-4,7-dihydro-1,3-dioxepine. Molbank, 2010(2), M680. [Link]

-

Jung, M. E., & Shaw, T. J. (1980). Total synthesis of (R)-glycerol acetonide and the antiepileptic and hypotensive drug (–)-γ-amino-β-hydroxybutyric acid (GABOB). Journal of the American Chemical Society, 102(19), 6304–6311. [Link]

-

PubMed. (2021). Efficient conversion of d-mannitol into 1,2:5,6-diacetonide with Aquivion-H as a recyclable catalyst. Retrieved from [Link]

-

Worldwide Journals. (n.d.). Practical One Pot Synthesis of 2,3-O-Isopropylidene- D-Glyceraldehyde: High Atom Economy, Yield. Retrieved from [Link]

-

Organic Syntheses. (n.d.). L-(S)-Glyceraldehyde Acetonide. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane. Retrieved from [Link]

-

Kells, K. W., & Sarpong, R. (2018). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Israel journal of chemistry, 58(3-4), 375–389. [Link]

-

Börding, S., Strohmann, C., Preut, H., & Hiersemann, M. (2012). (4R)-4-Benzyl-3-{(4S)-4-chloro-4-[(S)-2,2-dimethyl-1,3-dioxolan-4-yl]butanoyl}-1,3-oxazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 68(1), o135. [Link]

Sources

- 1. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. (R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane [myskinrecipes.com]

- 4. (–)-5-[(4R,5R)-5-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-4,7-dihydro-1,3-dioxepine [mdpi.com]

- 5. air.unimi.it [air.unimi.it]

- 6. worldwidejournals.com [worldwidejournals.com]

- 7. Efficient conversion of d-mannitol into 1,2:5,6-diacetonide with Aquivion-H as a recyclable catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. prepchem.com [prepchem.com]

- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on Starting Materials for the Synthesis of Chiral Dioxolanes

Abstract

Chiral dioxolanes are a critical class of heterocyclic compounds, serving as versatile building blocks in the synthesis of numerous pharmaceuticals, natural products, and chiral ligands. Their stereodefined structure is paramount to their function, acting as a protective group for 1,2-diols, a chiral auxiliary to direct stereoselective reactions, and a core component of biologically active molecules. This guide provides a comprehensive technical overview of the primary starting materials and synthetic strategies for accessing enantiomerically pure dioxolanes. We will explore the mechanistic details of key transformations, present field-tested experimental protocols, and offer a comparative analysis of various methodologies to aid researchers in the strategic design and efficient execution of their synthetic routes.

The Strategic Importance of Chiral Dioxolanes in Asymmetric Synthesis

The 1,3-dioxolane framework, when rendered in a chirally pure form, is a powerful tool in the arsenal of the synthetic organic chemist. Its presence in a wide range of bioactive molecules underscores its significance in medicinal chemistry. Furthermore, derivatives of tartaric acid, such as TADDOLs (α,α,α',α'-tetraaryl-2,2-disubstituted 1,3-dioxolane-4,5-dimethanol), are renowned chiral auxiliaries that have been extensively used to induce stereoselectivity in a variety of chemical reactions.[1][2] The conformational rigidity and well-defined stereochemistry of the dioxolane ring are key to its ability to control the spatial arrangement of reacting molecules, a fundamental aspect of asymmetric synthesis.

Foundational Starting Materials: The Gateway to Chiral Dioxolanes

The selection of appropriate starting materials is a crucial decision that dictates the efficiency and stereochemical outcome of a chiral dioxolane synthesis. The choice is primarily guided by the desired substitution pattern and the absolute configuration of the target molecule.

Chiral 1,2-Diols: The Most Direct Precursors

The most common and straightforward method for synthesizing chiral dioxolanes is the acid-catalyzed reaction of a chiral 1,2-diol with an aldehyde or a ketone.[3] The stereochemistry of the diol is directly translated to the resulting dioxolane.

The "chiral pool" provides a variety of readily available and inexpensive enantiopure 1,2-diols.

-

Tartaric Acid and its Derivatives: As a C2-symmetric molecule available in both enantiomeric forms, tartaric acid is a cornerstone for the synthesis of many chiral dioxolanes.[4][5] Its esters, such as diethyl and diisopropyl tartrate, are common precursors to the widely used TADDOL ligands.[1][6]

-

Sugar-Derived Diols: Carbohydrates like mannitol and sorbitol offer a rich source of stereochemically defined diols that can be selectively manipulated to serve as starting materials for dioxolane synthesis.

When the desired diol is not available from natural sources, asymmetric synthesis provides powerful methods for its preparation.

-

Sharpless Asymmetric Dihydroxylation (AD): This Nobel Prize-winning reaction is a highly reliable and predictable method for the enantioselective conversion of prochiral alkenes into chiral 1,2-diols.[7][8][9] The choice of the chiral ligand, either (DHQ)2PHAL or (DHQD)2PHAL, determines which face of the alkene is dihydroxylated, allowing for access to either enantiomer of the diol with high enantioselectivity.[10][11]

Chiral Epoxides: Versatile Electrophilic Precursors

Chiral epoxides are valuable starting materials that can be converted to chiral dioxolanes through reactions with carbonyl compounds, typically in the presence of a Lewis or Brønsted acid.

-

Sharpless Asymmetric Epoxidation (AE): This method provides a reliable route to enantiomerically enriched 2,3-epoxy alcohols from allylic alcohols.[12] These epoxides can then undergo ring-opening to form a 1,2-diol, which can be subsequently cyclized to a dioxolane, or they can react directly with a carbonyl compound.

-

Jacobsen-Katsuki Epoxidation: This reaction is particularly useful for the enantioselective epoxidation of unfunctionalized alkenes, broadening the scope of chiral epoxides that can be accessed for dioxolane synthesis.[13][14][15][16]

Core Synthetic Methodologies: A Practical Guide

This section details the most prevalent and robust methods for the synthesis of chiral dioxolanes, including mechanistic insights and step-by-step protocols.

Acetalization and Ketalization of Chiral 1,2-Diols

This is the most fundamental approach, relying on the equilibrium between a diol, a carbonyl compound, and the dioxolane product. The removal of water is typically required to drive the reaction to completion.

Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen, which enhances its electrophilicity. One of the hydroxyl groups of the diol then attacks the carbonyl carbon. Following a proton transfer, a molecule of water is eliminated to form an oxocarbenium ion. This intermediate is then trapped by the second hydroxyl group in an intramolecular fashion to yield the dioxolane ring.

Experimental Protocol: Synthesis of (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester from L-(+)-Dimethyl tartrate

-

Dissolve L-(+)-dimethyl tartrate (1.0 equivalent) in acetone (10 volumes). To this solution, add 2,2-dimethoxypropane (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.02 equivalents).

-

Rationale: Acetone serves as both the solvent and the carbonyl source. 2,2-dimethoxypropane is a water scavenger that drives the equilibrium towards the product. p-TSA is a common and effective Brønsted acid catalyst.

-

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

-

Self-Validation: The consumption of the starting diol and the formation of a new, less polar product can be visualized by TLC.

-

-

Once the reaction is complete, neutralize the catalyst by adding a saturated aqueous solution of sodium bicarbonate.

-

Rationale: This step prevents the acid-catalyzed hydrolysis of the dioxolane during the workup.

-

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure dioxolane.

Diagram: Acetalization of a 1,2-Diol

Caption: Acid-catalyzed formation of a chiral dioxolane from a 1,2-diol.

From Chiral Epoxides: Lewis Acid-Catalyzed Cyclization

The reaction of chiral epoxides with ketones or aldehydes in the presence of a Lewis acid is an effective method for synthesizing substituted chiral dioxolanes.

Mechanism: The Lewis acid coordinates to the carbonyl oxygen, activating it towards nucleophilic attack by the epoxide oxygen. This is followed by an intramolecular SN2-type ring-opening of the epoxide, where the newly formed alkoxide attacks the epoxide carbon from the backside, resulting in an inversion of stereochemistry at that center.

Experimental Protocol: Lewis Acid-Catalyzed Synthesis of a Chiral Dioxolane from a Chiral Epoxide and a Ketone

-

Under an inert atmosphere, dissolve the chiral epoxide (1.0 equivalent) and the ketone (1.5 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C.

-

Rationale: Anhydrous and inert conditions are essential to prevent the deactivation of the Lewis acid. The low temperature helps to control the reaction and minimize side products.

-

-

Add a solution of boron trifluoride diethyl etherate (BF3·OEt2) (1.1 equivalents) in DCM dropwise to the cooled solution.

-

Rationale: BF3·OEt2 is a common and effective Lewis acid for this transformation.

-

-

Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Allow the mixture to warm to room temperature and separate the layers.

-

Extract the aqueous layer with DCM (2 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Table: Comparison of Lewis Acids for Epoxide-Ketone Cyclization

| Lewis Acid | Typical Conditions | Advantages | Disadvantages |

| BF3·OEt2 | -78 °C to 0 °C, DCM | Readily available, highly effective | Can be harsh, moisture sensitive |

| TiCl4 | -78 °C, DCM | Strong Lewis acid | Highly moisture sensitive, can cause decomposition |

| SnCl4 | 0 °C to rt, DCM | Milder than TiCl4 | Can be sluggish |

| TMSOTf | -78 °C, DCM | Highly effective, catalytic amounts | Expensive, moisture sensitive |

Diagram: Lewis Acid-Catalyzed Dioxolane Synthesis from an Epoxide

Caption: Lewis acid-mediated synthesis of chiral dioxolanes from epoxides.

References

-

Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. PubMed Central. [Link]

-

Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Semantic Scholar. [Link]

-

Design, synthesis, and application of tartaric acid derived N-spiro quaternary ammonium salts as chiral phase-transfer catalysts. National Institutes of Health. [Link]

-

Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. MDPI. [Link]

-

Sharpless Asymmetric Dihydroxylation Reaction. Andrew G Myers Research Group. [Link]

-

TADDOL. Wikipedia. [Link]

-

Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. National Institutes of Health. [Link]

-

Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. National Institutes of Health. [Link]

-

Jacobson katsuki named rxn. Slideshare. [Link]

-

Sharpless asymmetric dihydroxylation. Wikipedia. [Link]

-

Jacobsen-Katsuki Epoxidation. Organic Chemistry Portal. [Link]

-

Synthesis and solvent sorption characteristics of new types of tartaric acid, lactic acid and TADDOL derived receptor compounds. ResearchGate. [Link]

-

Jacobsen epoxidation. Grokipedia. [Link]

-

-

Jacobsen-Katsuki Epoxidations. Wipf Group. [Link]

-

-

Studies on the mechanism and origin of stereoselective opening of chiral dioxane acetals. Journal of the American Chemical Society. [Link]

-

Jacobsen epoxidation. Wikipedia. [Link]

-

(PDF) TADDOLs, their derivatives, and TADDOL analogues: versatile chiral auxiliaries. ResearchGate. [Link]

-

Attempted application of tartaric-acid- and TADDOL-derived chiral... ResearchGate. [Link]

-

Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. MDPI. [Link]

-

New Chemistry of Chiral 1,3-Dioxolan-4-Ones. MDPI. [Link]

-

Asymmetric Epoxidation of 1,1-Disubstituted Terminal Olefins by Chiral Dioxirane via a Planar-like Transition State. ResearchGate. [Link]

-

Synthesis of Novel Chiral Diol Ligands for the Enantioselective Reactions. ResearchGate. [Link]

-

Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis. PubMed Central. [Link]

-

Three-component modular synthesis of chiral 1,3-dioxoles via a Rh-catalyzed carbenic olefination cascade. PubMed Central. [Link]

-

Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. PubMed Central. [Link]

-

Synthesis of 1,3-dioxolanes. Organic Chemistry Portal. [Link]

-

Enantioselective syntheses of aldols and homoallylic alcohols from 1,3-dioxolan-4-ones using mandelic acid as chiral auxiliary. Semantic Scholar. [Link]

-

Sharpless Asymmetric Di-hydroxylation (1,2-cis-diol): Basic idea, mechanism and stereo-selectivity. YouTube. [Link]

-

Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography. PubMed. [Link]

-

How to Use Tartaric Acid in Pharmaceutical Synthesis. Patsnap. [Link]

-

HClO4‐catalyzed ring‐opening of epoxides to β‐hydroxy hydroperoxides. ResearchGate. [Link]

-

Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. PubMed Central. [Link]

Sources

- 1. TADDOL - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and application of tartaric acid derived N-spiro quaternary ammonium salts as chiral phase-transfer catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review | Semantic Scholar [semanticscholar.org]

- 9. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. nbinno.com [nbinno.com]

- 12. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Jacobson katsuki named rxn | PPTX [slideshare.net]

- 14. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 15. grokipedia.com [grokipedia.com]

- 16. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

The Discovery and Synthesis of Solketal and Its Derivatives: A Technical Guide for Researchers

Introduction: Solketal, a Versatile Chiral Building Block

Solketal, formally known as (2,2-dimethyl-1,3-dioxolan-4-yl)methanol, is a protected form of glycerol, a readily available and renewable resource.[1] Its unique chemical structure, featuring a chiral center and a reactive primary hydroxyl group, has positioned it as a valuable and versatile building block in modern organic synthesis.[1][2] This guide provides an in-depth exploration of the discovery, synthesis, and derivatization of solketal, with a particular focus on its applications in the pharmaceutical and drug development sectors. We will delve into the mechanistic intricacies of its synthesis, provide detailed experimental protocols, and survey the landscape of its diverse derivatives, underscoring the rationale behind synthetic strategies and their practical implications.

The Genesis of Solketal: A Historical Perspective and Modern Imperative

The synthesis of solketal is not a recent discovery; its origins trace back to the acid-catalyzed reaction of glycerol with acetone. However, the contemporary impetus for optimizing solketal synthesis is intrinsically linked to the burgeoning biodiesel industry. The transesterification of triglycerides to produce biodiesel yields a significant surplus of crude glycerol.[3] This has driven extensive research into valorizing this byproduct, with the conversion of glycerol to solketal emerging as a highly promising and economically viable pathway.[3] The applications of solketal are wide-ranging, from its use as a green solvent and a fuel additive that enhances octane ratings and reduces emissions, to its critical role as a chiral intermediate in the synthesis of complex molecules.[2][4]

The Synthesis of Solketal: A Mechanistic and Practical Deep Dive

The most prevalent method for synthesizing solketal is the acid-catalyzed ketalization of glycerol with acetone. This reaction is a classic example of equilibrium-driven acetal formation.

Mechanism of Acid-Catalyzed Solketal Synthesis

The reaction proceeds through a series of protonation and nucleophilic attack steps, as illustrated below. Understanding this mechanism is crucial for optimizing reaction conditions to favor the formation of the thermodynamically more stable five-membered ring of solketal over its six-membered counterpart.[5]

Sources

- 1. Solketal - Wikipedia [en.wikipedia.org]

- 2. The Role of the Heterogeneous Catalyst to Produce Solketal from Biodiesel Waste: The Key to Achieve Efficiency [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. China What’s the application of Solketal? Manufacturer and Supplier | Starsky [starskychemical.com]

- 5. researchgate.net [researchgate.net]

Commercial availability and suppliers of (R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane

An In-depth Technical Guide to (R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane for Researchers and Drug Development Professionals

Executive Summary

(R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane is a chiral building block of significant interest in the fields of synthetic organic chemistry and pharmaceutical development. Its unique structural features, combining a protected diol in the form of a dioxolane ring with a benzyl ether, make it a versatile intermediate for the synthesis of complex, stereochemically defined molecules. This guide provides a comprehensive overview of its commercial availability, synthesis, key applications, and technical specifications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

(R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane, also known as 1-O-benzyl-2,3-isopropylidene-sn-glycerol, possesses a well-defined set of chemical and physical properties that are critical for its application in synthesis. A summary of these properties is presented below.

| Property | Value |

| CAS Number | 14347-83-2[1][2] |

| Molecular Formula | C13H18O3[1][2] |

| Molecular Weight | 222.28 g/mol [1][2] |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 303°C[1] |

| Density | 1.039 g/cm³[1] |

| Refractive Index | n20/D 1.496[1] |

| Storage Conditions | 2-8°C[1] |

Commercial Availability and Key Suppliers

(R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane is commercially available from a range of global suppliers specializing in fine chemicals and pharmaceutical intermediates. The typical purity offered is greater than 98%. When sourcing this material, it is crucial to consider the supplier's reputation, quality control processes, and ability to provide necessary documentation for research or GMP (Good Manufacturing Practice) applications.

| Supplier | Country of Origin | Notes |

| JHECHEM CO LTD | China | A manufacturer with a significant online presence, offering the product for several years.[1] |

| HANGZHOU LEAP CHEM CO., LTD. | China | A trading company that supplies a variety of chemical products.[3] |

| Sapala Organics | India | A Contract Development and Manufacturing Organization (CDMO) specializing in nucleic acid chemistry, indicating expertise in complex synthesis.[4] |

| Chem-Impex International | USA | Supplies a wide range of specialty chemicals for research and development. |

| TCI Chemicals | Japan/Global | A well-established supplier known for high-purity research chemicals. Note: They list the (S)-enantiomer. |

Synthesis and Manufacturing

The synthesis of (R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane is typically achieved through the benzylation of the primary alcohol of (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol. This precursor is readily available and derived from D-mannitol. The following is a representative, generalized protocol for this synthesis.

Experimental Protocol: Benzylation of (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol

Materials:

-

(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol

-

Sodium hydride (NaH), 60% dispersion in oil

-

Benzyl bromide or benzyl chloride

-

Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

A solution of (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol in anhydrous THF is cooled to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

Sodium hydride is added portion-wise to the stirred solution. The mixture is stirred at 0°C for 30 minutes to allow for the formation of the alkoxide.

-

Benzyl bromide is added dropwise to the reaction mixture at 0°C.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The reaction is carefully quenched by the slow addition of saturated aqueous NH4Cl solution.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield (R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane as a clear oil.

A similar procedure is documented for a related trimethyl-substituted compound, which involves heating to reflux in toluene.[5]

Synthesis Workflow Diagram

Caption: Synthetic pathway for (R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane.

Applications in Research and Drug Development

The utility of (R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane is primarily derived from its role as a chiral building block. Its stereochemistry is crucial for the biological activity of many active pharmaceutical ingredients (APIs).[6]

Asymmetric Synthesis

This compound is a valuable tool in asymmetric synthesis. The dioxolane moiety serves as a protecting group for a diol, which can be deprotected under acidic conditions to reveal the vicinal diols. This allows for selective reactions at other parts of a molecule. The defined stereocenter is carried through synthetic sequences to impart chirality to the final product.

Pharmaceutical Intermediates

It is employed in the synthesis of a variety of complex molecules and APIs.[6] For instance, it can be a precursor for the synthesis of complex carbohydrates, nucleoside analogues, and other chiral molecules that are targets in drug discovery. Its stability under various reaction conditions makes it a reliable intermediate.[6]

Protecting Group Chemistry

The benzyl ether is a common protecting group for alcohols, which is stable to a wide range of reagents but can be readily removed by hydrogenolysis. This orthogonal protecting group strategy, in combination with the acid-labile dioxolane, provides synthetic chemists with significant flexibility in designing synthetic routes to complex molecules.[7]

Quality Control and Analytical Methods

Ensuring the purity and identity of (R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane is critical for its successful application. Standard analytical techniques used for its characterization include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and assess purity.

-

Gas Chromatography (GC): Often used to determine chemical purity.

-

Chiral High-Performance Liquid Chromatography (HPLC) or Chiral GC: To determine the enantiomeric excess (ee).

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

-

Optical Rotation: To confirm the stereochemical identity.

Handling and Storage

Storage: It is recommended to store (R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane in a cool, dry place, typically at 2-8°C, in a tightly sealed container to prevent moisture ingress and degradation.[1]

Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.

References

-

PrepChem. (n.d.). Preparation of 4-benzyloxymethyl-2,2,4-trimethyl-1,3-dioxolane. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane. Retrieved from [Link]

-

Molbase. (n.d.). (R)-4-[(S)-1-(Benzyloxy)-3-buten-1-yl]-2,2-dimethyl-1,3-dioxolane 87604-53-3. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane. PubChem Compound Summary for CID 10944055. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. (R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane | C13H18O3 | CID 10944055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. sapalaorganics.com [sapalaorganics.com]

- 5. prepchem.com [prepchem.com]

- 6. (R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane [myskinrecipes.com]

- 7. chemimpex.com [chemimpex.com]

Safety, handling, and storage guidelines for benzyloxymethyl dioxolane compounds

An In-depth Technical Guide to the Safe Handling, and Storage of Benzyloxymethyl Dioxolane Compounds

Introduction

Benzyloxymethyl dioxolanes are a class of organic compounds frequently utilized in complex organic synthesis, particularly within pharmaceutical and materials science research. Their core structure, featuring a dioxolane ring (a cyclic acetal or ketal), serves as a crucial protecting group for diols, aldehydes, or ketones. The benzyloxymethyl substituent provides additional functionality and is often involved in multi-step synthetic pathways. While indispensable in the laboratory, the safe and effective use of these reagents hinges on a thorough understanding of their chemical properties and associated hazards.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the safe handling, use, and storage of benzyloxymethyl dioxolane compounds. Moving beyond a simple checklist, this document elucidates the chemical principles that underpin the recommended safety protocols, fostering a proactive safety culture rooted in scientific understanding.

Section 1: Chemical & Physical Properties

The safety protocols for any chemical are derived directly from its physical and chemical properties. Benzyloxymethyl dioxolanes are generally colorless to light yellow liquids with densities slightly greater than water.[1] Their structure as cyclic acetals/ketals renders them stable under basic and neutral conditions but susceptible to hydrolysis under acidic conditions, a property exploited for their removal as protecting groups.[2][3]

A representative example is (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane (CAS RN: 16495-03-7), a common chiral building block.[1] Understanding its properties provides a model for the entire class.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈O₃ | [1] |

| Molecular Weight | 222.28 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | |

| Density | ~1.050 g/mL at 20°C | [1] |

| Boiling Point | 79-80 °C at 0.05 mm Hg | [1] |

| Flash Point | >100 °C | [4] |

| Storage Temperature | 2-8 °C Recommended | [4] |

The high boiling point and low vapor pressure at ambient temperatures suggest a low inhalation risk during careful handling, but this does not eliminate the need for engineering controls like fume hoods, as aerosols can still be generated.[4]

Section 2: Hazard Identification and Risk Assessment

While specific toxicity data for many benzyloxymethyl dioxolane derivatives are limited, the parent dioxolane structure and related ethers present known hazards that must be addressed.

GHS Classification & Health Effects

Based on data for analogous compounds, benzyloxymethyl dioxolanes should be handled as substances with the potential for the following hazards:

-

Skin Irritation: Prolonged or repeated contact may cause skin irritation.[5]

-

Serious Eye Irritation: Direct contact can cause serious eye irritation.[5]

-

Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[5]

Acute health effects from inhaling compounds like 1,3-dioxolane can include irritation of the nose and throat, leading to coughing and wheezing.[6] Chronic exposure may pose risks to the nervous system and kidneys.[6]

The Critical Hazard: Peroxide Formation

A significant and often underestimated risk associated with dioxolanes, as with many ethers, is the formation of explosive peroxides upon exposure to air and light.[7][8] This autooxidation process can occur during storage. The resulting peroxide crystals are shock-sensitive and can detonate violently, especially when concentrated during distillation or evaporation.[7]

Causality: The mechanism involves free-radical chain reactions at the carbon atoms adjacent to the ether oxygen atoms. The presence of a benzylic group could potentially influence this reactivity.

Mitigation and Validation:

-

Testing: Before heating or distilling any previously opened container of a dioxolane compound, it must be tested for the presence of peroxides. Standard methods include the use of potassium iodide (KI) starch paper or commercially available peroxide test strips.

-

Inhibitors: Some commercial preparations may contain inhibitors like BHT (Butylated hydroxytoluene) to suppress peroxide formation.[9] However, the effectiveness of these inhibitors diminishes over time.

Section 3: Engineering and Administrative Controls

The first line of defense against chemical exposure is a well-designed laboratory environment.

-

Ventilation: All handling of benzyloxymethyl dioxolane compounds must be performed in a certified chemical fume hood to minimize inhalation exposure.[10] The ventilation system should be sufficient to maintain vapor concentrations well below any established occupational exposure limits.

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[9]

-

Access Control: Storage areas for these compounds should be clearly marked and accessible only to trained and authorized personnel.

Section 4: Personal Protective Equipment (PPE)

Proper PPE is mandatory to prevent dermal and ocular exposure. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[6][11]

| PPE Type | Specification | Rationale and Causality |

| Hand Protection | Nitrile rubber gloves. | Provides splash protection against organic liquids. Gloves must be inspected before use and changed immediately if contamination is suspected.[12] |

| Eye Protection | Chemical safety goggles. | Protects against splashes. A full-face shield should be worn in addition to goggles when there is a significant risk of splashing or aerosol generation.[12][13] |